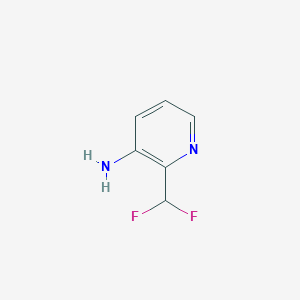

2-(Difluoromethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSPSQKFSBPWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(Difluoromethyl)pyridin-3-amine for Drug Design

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1][2][3] The difluoromethyl group (CHF2), in particular, offers a nuanced approach to molecular optimization, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[4] This guide focuses on 2-(difluoromethyl)pyridin-3-amine, a heterocyclic building block with significant potential in the design of novel therapeutics. Its structural alerts—a pyridine ring susceptible to metabolic modification and a primary amine group influencing solubility and receptor interactions—make a thorough physicochemical characterization paramount for its successful application in drug design.

This document provides a comprehensive framework for evaluating the key physicochemical properties of 2-(difluoromethyl)pyridin-3-amine. It is intended for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for these investigations.

Core Physicochemical Properties: A Triad of Influence

The journey of a drug from administration to its target is governed by a complex interplay of its physicochemical properties. For 2-(difluoromethyl)pyridin-3-amine, three core parameters—pKa, lipophilicity (logP/D), and aqueous solubility—form a critical triad that dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8]

| Physicochemical Property | Predicted Impact on Drug-like Characteristics |

| pKa (Acid Dissociation Constant) | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. The pyridine nitrogen and the exocyclic amine both contribute to the overall basicity. |

| logP/logD (Lipophilicity) | Influences membrane permeability, plasma protein binding, and metabolic stability. The difluoromethyl group is expected to increase lipophilicity compared to a methyl or hydrogen substituent. |

| Aqueous Solubility | A critical factor for oral bioavailability and formulation development. The amine and pyridine moieties provide hydrophilicity, which may be counteracted by the difluoromethyl group. |

pKa: The Ionization Landscape

The pKa of a compound is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. For 2-(difluoromethyl)pyridin-3-amine, both the pyridine ring nitrogen and the exocyclic amino group are basic and will be protonated at acidic pH. The electron-withdrawing nature of the difluoromethyl group is anticipated to lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine. Understanding the precise pKa values is crucial for predicting the compound's behavior in different biological compartments, such as the stomach (low pH) and the intestines (neutral pH).

Potentiometric titration is a robust and widely used method for determining pKa values.[9][10]

Principle: A solution of the compound is titrated with a strong acid or base, and the resulting change in pH is monitored using a pH meter. The pKa is determined from the midpoint of the buffer region in the titration curve.[9][11]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of 2-(difluoromethyl)pyridin-3-amine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[9]

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[9]

-

Titration:

-

To a known volume of the compound solution, add the KCl solution.

-

If titrating with a base, first acidify the solution with a known excess of 0.1 M HCl.

-

Place the solution in a temperature-controlled vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized 0.1 M NaOH, adding small increments and recording the pH after each addition.

-

-

Data Analysis:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water for a neutral compound, or the distribution coefficient (logD) at a specific pH for an ionizable compound.[] For 2-(difluoromethyl)pyridin-3-amine, which is basic, logD at physiological pH (7.4) is a more relevant parameter.

The shake-flask method is the gold standard for determining logP and logD values.[13][]

Principle: The compound is partitioned between two immiscible phases (n-octanol and an aqueous buffer), and the concentration in each phase is determined after equilibrium has been reached.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice-versa by shaking them together overnight and then separating the layers.

-

-

Partitioning:

-

Prepare a stock solution of 2-(difluoromethyl)pyridin-3-amine in the aqueous buffer.

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.

-

Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[14]

-

-

Calculation:

-

Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous)

-

Caption: Experimental workflow for logD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[15] Low solubility can lead to poor bioavailability and hinder preclinical and clinical development.

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[15][16][17]

Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which can be measured by light scattering (nephelometry) or absorbance.[17]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of 2-(difluoromethyl)pyridin-3-amine in 100% DMSO (e.g., 10 mM).

-

Prepare the aqueous buffer (e.g., PBS, pH 7.4).

-

-

Assay Plate Preparation:

-

In a microtiter plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer to create a range of compound concentrations.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[16][17]

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[17]

-

Data Analysis:

-

Plot the turbidity or absorbance against the compound concentration.

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

-

Metabolic Stability: The Impact of the Difluoromethyl Group

The introduction of a difluoromethyl group is a common strategy to enhance metabolic stability by blocking potential sites of metabolism.[3][18][19] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes.[19] For 2-(difluoromethyl)pyridin-3-amine, the CHF2 group at the 2-position of the pyridine ring is expected to sterically hinder and electronically deactivate the adjacent ring positions, potentially reducing the rate of ring oxidation, a common metabolic pathway for pyridines.

In Vitro Assessment of Metabolic Stability

A standard in vitro assay using liver microsomes can provide an initial assessment of the metabolic stability of 2-(difluoromethyl)pyridin-3-amine.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes, and the rate of disappearance of the parent compound is monitored over time.

Step-by-Step Methodology:

-

Incubation:

-

Incubate 2-(difluoromethyl)pyridin-3-amine at a low concentration (e.g., 1 µM) with liver microsomes (from human or other species of interest) in the presence of NADPH (a cofactor required for CYP activity) at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Analysis:

-

Centrifuge the samples to remove the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is the rate constant of metabolism (k).

-

From the rate constant, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

-

Conclusion: A Roadmap for Rational Drug Design

The systematic evaluation of the physicochemical properties of 2-(difluoromethyl)pyridin-3-amine is a critical step in harnessing its full potential as a building block for novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for obtaining the essential data needed to inform rational drug design. By understanding the interplay of pKa, lipophilicity, solubility, and metabolic stability, medicinal chemists can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the complex and challenging endeavor of drug discovery.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).

- Protocol for Determining pKa Using Potentiometric Titration.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.

- physicochemical property of drug molecules with respect to drug actions. (2014).

- Turbidimetric (Kinetic) Solubility Assay. Domainex.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Massachusetts Lowell.

- Determination of pKa using the half-volume method: A laboratory experiment. (1985).

- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.

- LogD. (2019). Cambridge MedChem Consulting.

- Lipophilicity Assays. BOC Sciences.

- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. jbino.com [jbino.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. web.williams.edu [web.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. enamine.net [enamine.net]

- 15. enamine.net [enamine.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 18. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

2-(Difluoromethyl)pyridin-3-amine: Structural Dynamics, Synthesis, and Applications in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to optimize pharmacokinetic and pharmacodynamic profiles. As a specialized fluorinated building block, 2-(Difluoromethyl)pyridin-3-amine provides critical structural advantages in the design of advanced kinase inhibitors. This technical whitepaper details the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of this compound, specifically focusing on its integration into neurodegenerative disease therapeutics.

Physicochemical & Structural Profiling

The utility of 2-(Difluoromethyl)pyridin-3-amine stems from the unique electronic and steric effects imparted by the difluoromethyl (

Structural Causality: This inductive pull lowers the

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 2-(Difluoromethyl)pyridin-3-amine |

| CAS Registry Number | 1805301-57-8 |

| Molecular Formula | |

| Molecular Weight | 144.12 g/mol |

| SMILES String | NC1=C(C(F)F)N=CC=C1 |

| InChI Key | FJSPSQKFSBPWNK-UHFFFAOYSA-N |

| Appearance | Yellow solid / Semi-solid |

Data supported by and [1].

Synthetic Methodology & Protocol

To ensure high yield and structural integrity, the synthesis of 2-(Difluoromethyl)pyridin-3-amine must carefully navigate the sensitivity of the

Fig 1: Chemoselective synthesis workflow of 2-(Difluoromethyl)pyridin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Deoxofluorination

-

Preparation: Dissolve 2-formyl-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction vessel to 0 °C under a strict argon atmosphere.

-

Reagent Addition: Introduce Diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.

-

Causality: DAST is highly reactive. Initiating the reaction at 0 °C prevents the exothermic degradation of the fluorinating agent and minimizes the formation of tarry byproducts, ensuring a clean conversion of the aldehyde to the difluoromethyl group.

-

-

Workup: After stirring at room temperature for 4 hours, quench the mixture carefully with saturated aqueous

at 0 °C to safely neutralize

Step 2: Chemoselective Nitro Reduction

-

Preparation: Suspend the intermediate in a mixture of Ethanol and Water (4:1 v/v). Add Iron powder (5.0 eq) and Ammonium Chloride (

, 2.0 eq).-

Causality: While catalytic hydrogenation (

,

-

-

Reaction: Heat the suspension to 80 °C for 2 hours. Monitor completion via LC-MS.

-

Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate and purify via silica gel chromatography to yield the target amine as a yellow solid[2].

Analytical Validation (Self-Validating System):

The success of the synthesis is confirmed via

- 7.27-7.33 (m, 1H) and 7.18-7.25 (m, 1H) for the aromatic pyridine protons.

-

A characteristic triplet at

6.74-7.07 (m, 1H, -

A broad multiplet at

5.46-6.04 (m, 2H) corresponding to the newly formed

Downstream Functionalization & Drug Discovery Applications

2-(Difluoromethyl)pyridin-3-amine serves as a critical nucleophilic building block in the synthesis of advanced kinase inhibitors. Specifically, it is utilized in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are under intense investigation for the treatment of Parkinson's disease and specific malignancies[2],[3].

In recent synthetic campaigns detailed in , this amine undergoes regioselective halogenation (e.g., bromination at the C4 position and chlorination at C6) to yield 4-bromo-6-chloro-2-(difluoromethyl)pyridin-3-amine[2]. This heavily functionalized intermediate is subsequently coupled to form complex dihydropyrazolo-diazepine architectures.

Fig 2: Mechanism of LRRK2 kinase inhibition by difluoromethyl-pyridine derivatives.

These complex architectures competitively bind the ATP pocket of the LRRK2 kinase. The

References

- Title: WO2024108116A1 - Lrrk2 inhibitors and uses thereof Source: Google Patents URL

Sources

The Difluoromethyl Group in Pyridine Amines: A Technical Guide to a Non-Classical Hydrogen Bond Donor

Introduction: Beyond Classical Bioisosteres

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among these, the difluoromethyl (CHF₂) group has emerged as a uniquely versatile motif. It is widely recognized as a metabolically stable bioisostere for classical hydrogen bond donors such as the hydroxyl (-OH), thiol (-SH), and in some contexts, the amine (-NH₂) group.[1][2][3][4][5][6][7] However, its utility extends beyond simple mimicry. The CHF₂ group functions as a "non-classical" or unconventional hydrogen bond donor, a property that allows for the fine-tuning of molecular interactions critical for drug-target recognition.[3][7][8][9]

This technical guide offers an in-depth exploration of the hydrogen bond donor capacity of the difluoromethyl group, with a specific focus on its role within the pyridine amine scaffold—a privileged structure in numerous therapeutic agents. We will dissect the underlying electronic principles, detail rigorous experimental methodologies for quantifying this interaction, and provide a framework for its rational application in drug design for researchers, medicinal chemists, and drug development professionals.

The Electronic Architecture of a Polarized C-H Bond

The capacity of the difluoromethyl group to act as a hydrogen bond donor is a direct consequence of its electronic structure. Unlike a standard alkyl C-H bond, the C-H bond in a CHF₂ group is highly polarized.

-

Inductive Effect: The two fluorine atoms, being the most electronegative elements, exert a powerful electron-withdrawing inductive effect.[2][3][6][7] This pulls electron density away from the central carbon atom and, subsequently, from the hydrogen atom.

-

Proton Acidity: This polarization imparts a significant partial positive charge (δ+) on the hydrogen atom, increasing its acidity and rendering it capable of engaging in an electrostatic interaction with a hydrogen bond acceptor (e.g., an oxygen or nitrogen lone pair).[1][3][7]

While this C-H···Acceptor interaction is weaker than a classical O-H···Acceptor or N-H···Acceptor bond, it is significantly stronger than interactions involving unsubstituted C-H groups.[2][6][9][10][11][12][13] This positions the CHF₂ group as a unique tool: a "lipophilic hydrogen bond donor." This term, however, requires careful consideration, as the overall impact on a molecule's lipophilicity is context-dependent and can be influenced by other substituents on the aromatic ring.[7][10][11][12]

Modulating the Pyridine Amine Scaffold

The pyridine amine core is a frequent flyer in drug discovery, offering a basic nitrogen for salt formation and hydrogen bond acceptance, as well as an amino group for hydrogen bond donation.[14][15] Introducing a difluoromethyl group onto this scaffold creates a multi-faceted tool for modulating physicochemical properties.

The pyridine nitrogen itself is a strong hydrogen bond acceptor.[16] When the ring is protonated or quaternized to form a pyridinium salt, the resulting positive charge dramatically enhances the electron-withdrawing character of the ring. If a CHF₂ group is directly attached to this cationic system, its hydrogen bond donating ability is significantly amplified, a crucial consideration for designing ligands that bind to highly polar active sites.[2][17]

Experimental Quantification of Hydrogen Bond Donor Strength

Asserting the existence and strength of a non-classical hydrogen bond requires rigorous experimental validation. Several robust methods are employed to quantify the hydrogen bond donor capacity of the CHF₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for studying weak intermolecular interactions in solution.

This method provides a reliable measure of a compound's hydrogen bond acidity (donor strength). The underlying principle is that the chemical shift of a donor proton will be significantly influenced by the hydrogen bond accepting ability of the solvent.

-

Causality: A strong hydrogen bond accepting solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), will form a hydrogen bond with the CHF₂ proton, causing it to become deshielded and resonate at a higher chemical shift (δ). In a non-coordinating solvent like deuterated chloroform (CDCl₃), this interaction is minimal.[2][3] The magnitude of this difference (Δδ = δDMSO - δCDCl3) is directly proportional to the hydrogen bond donor strength.

Protocol: Determining Hydrogen Bond Acidity (Δδ Method)

-

Sample Preparation: Prepare two identical, dilute solutions (e.g., 5 mM) of the difluoromethylated pyridine amine, one in CDCl₃ and one in DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample, ensuring high digital resolution.

-

Chemical Shift Determination: Accurately determine the chemical shift (in ppm) of the triplet corresponding to the CHF₂ proton in both spectra.

-

Calculation: Calculate the difference: Δδ = δ(DMSO-d6) - δ(CDCl3).

-

Analysis: Compare the resulting Δδ value to known standards. A larger Δδ signifies a stronger hydrogen bond donor.

To determine the thermodynamics of the interaction, a titration experiment is performed to calculate the dissociation constant (Kd).

-

Causality: By systematically adding a known hydrogen bond acceptor, such as tri-n-butylphosphine oxide (TBPO) or 4-fluorophenol, to a solution of the difluoromethyl compound, a binding equilibrium is established. The chemical shift of the CHF₂ proton will change upon complex formation. By fitting the change in chemical shift as a function of the acceptor concentration, the Kd can be accurately determined.[2][6][17]

Protocol: NMR Titration for Kd Determination

-

Stock Solutions: Prepare a stock solution of the difluoromethylated pyridine amine in a non-coordinating solvent (e.g., CD₃CN or CDCl₃) at a known concentration (e.g., 2 mM). Prepare a second stock solution of a strong hydrogen bond acceptor (e.g., TBPO) in the same solvent at a much higher concentration (e.g., 100 mM).

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the difluoromethyl compound alone to determine its initial chemical shift (δ₀).

-

Titration: Add incremental aliquots of the acceptor stock solution to the NMR tube containing the difluoromethyl compound.

-

Spectral Acquisition: After each addition, gently mix and acquire a new ¹H NMR spectrum, recording the new chemical shift (δobs) of the CHF₂ proton.

-

Data Analysis: Plot the change in chemical shift (Δδ = δobs - δ₀) against the molar concentration of the added acceptor.

-

Curve Fitting: Fit the resulting binding isotherm to a 1:1 binding model using appropriate software to calculate the dissociation constant (Kd).

Caption: Workflow for determining the Kd of a hydrogen bond complex via NMR titration.

Complementary Methodologies

-

Infrared (IR) Spectroscopy: Can provide evidence of hydrogen bonding through shifts in the C-H bond's stretching frequency. Interestingly, the C-H···Acceptor interaction involving CHF₂ groups often results in a "blue shift" (an increase in vibrational frequency), contrasting with the red shift seen in classical hydrogen bonds.[3]

-

X-ray Crystallography: Offers definitive, solid-state proof of hydrogen bonding by providing precise measurements of the distance and angle between the CHF₂ hydrogen and the acceptor atom, confirming if the geometry is favorable for a bonding interaction.[3][6]

-

Computational Chemistry: Quantum mechanical calculations are invaluable for corroborating experimental data. They can be used to calculate interaction energies (ΔE or ΔG) and to visualize electrostatic potential maps, which highlight the positive potential on the CHF₂ hydrogen.[3][6][9]

Comparative Data Analysis

The true value of the CHF₂ group is understood through comparison. Experimental data show that its hydrogen bond donor strength is highly dependent on the molecular context.

| Compound Class | H-Bond Acidity (A) | Comparison Notes |

| Aryl-O-CHF₂ | 0.094 – 0.126 | Similar in strength to anilines and thiophenols.[10][11][12][13] |

| Aryl-S-CHF₂ | 0.085 – 0.116 | Slightly weaker than the corresponding oxygen analogues.[13] |

| Aryl-CHF₂ | ~0.035 - 0.060 | Weaker than when attached via a heteroatom.[7] |

| Reference Donors | ||

| Thiophenol (Ar-SH) | ~0.09 | Comparable to Aryl-O/S-CHF₂.[10][12] |

| Aniline (Ar-NH₂) | ~0.09 | Comparable to Aryl-O/S-CHF₂.[10][12] |

| Phenol (Ar-OH) | ~0.3 - 0.6 | Significantly stronger than any CHF₂ donor.[10][12] |

Table 1: Comparative Hydrogen Bond Acidity (A) values determined by Abraham's ¹H NMR method. The parameter A is a unitless value derived from the Δδ measurement. A higher value indicates stronger H-bond acidity.

Recent studies quantifying the Gibbs free energy of binding (ΔGexp) via NMR titration show that the interaction energy for a neutral difluoromethyl heteroaryl compound with an acceptor is typically in the range of -1.0 to -2.0 kcal/mol. This is a meaningful interaction that can contribute significantly to ligand binding affinity. For comparison, a classical neutral hydrogen bond contributes between 2-6 kJ/mol (approx. 0.5-1.5 kcal/mol).

Case Study: CHF₂ in Target Engagement

The rational deployment of a CHF₂ hydrogen bond can be a powerful tool for enhancing binding affinity and selectivity. Consider a hypothetical scenario where a difluoromethyl pyridine amine inhibitor is designed to target a protein kinase.

Caption: Diagram of a C-H···O hydrogen bond between a CHF₂ group and a protein backbone.

In this scenario, the amine portion of the inhibitor forms a classical hydrogen bond with the kinase hinge region. The strategically placed CHF₂ group engages in a non-classical C-H···O hydrogen bond with a nearby backbone carbonyl oxygen. This additional interaction, which could not be achieved with a methyl (CH₃) or trifluoromethyl (CF₃) group, can significantly increase the inhibitor's residence time and potency. Structure-activity relationship (SAR) studies have demonstrated that replacing a CH₃ or CF₃ group with CHF₂ can improve inhibitory potency by over 10-fold, providing clear evidence for the importance of this unique hydrogen bond.[9]

Conclusion and Future Perspectives

The difluoromethyl group is far more than a simple, metabolically robust mimic of a hydroxyl group. It is a sophisticated functional group that provides medicinal chemists with a unique "lipophilic hydrogen bond donor." Its ability to form weak to moderate strength C-H···Acceptor bonds allows for the introduction of a key binding interaction without dramatically increasing polarity, a delicate balance crucial for optimizing both pharmacodynamic and pharmacokinetic properties.

As our understanding of non-classical intermolecular forces deepens, the conscious and rational application of motifs like the difluoromethyl group will become increasingly central to drug design.[8] By leveraging the principles and experimental techniques outlined in this guide, researchers can better harness the full potential of the CHF₂ group to engineer next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

-

Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: PubMed. URL: [Link]

-

Title: The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? Source: Israel Chemical Society. URL: [Link]

-

Title: The role and significance of unconventional hydrogen bonds in small molecule recognition by biological receptors of pharmaceutical relevance. Source: PubMed. URL: [Link]

-

Title: Quantifying the ability of the CF2H group as a hydrogen bond donor. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: CF₂H, a Hydrogen Bond Donor. Source: PMC (PubMed Central). URL: [Link]

-

Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Source: Organic Process Research & Development. URL: [Link]

-

Title: CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Source: ResearchGate. URL: [Link]

-

Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: ACS Publications. URL: [Link]

-

Title: Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Source: Nature Communications. URL: [Link]

-

Title: Quantifying the ability of the CF₂H group as a hydrogen bond donor. Source: PubMed. URL: [Link]

-

Title: The Difluoromethyl Group as a Hydrogen Bond Donor. Source: ResearchGate. URL: [Link]

-

Title: Quantifying the ability of the CF₂H group as a hydrogen bond donor. Source: PMC (PubMed Central). URL: [Link]

-

Title: CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Source: PMC (PubMed Central). URL: [Link]

-

Title: Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. Source: International Journal of Engineering Development and Research. URL: [Link]

-

Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Source: PMC (PubMed Central). URL: [Link]

-

Title: Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains. Source: PubMed. URL: [Link]

-

Title: Pyridine. Source: Wikipedia. URL: [Link]

-

Title: Hydrogen Bond Formation with Pyridines and Aliphatic Amines. Source: ACS Publications. URL: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role and significance of unconventional hydrogen bonds in small molecule recognition by biological receptors of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjwave.org [rjwave.org]

- 17. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Profile of 2-(Difluoromethyl)pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) profiles often dictates the success or failure of a drug candidate. Pyridine rings are ubiquitous in small-molecule therapeutics but are notoriously susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation and C-oxidation. The emergence of 2-(Difluoromethyl)pyridin-3-amine as a privileged building block represents a paradigm shift in overcoming these liabilities. By strategically replacing a metabolically vulnerable methyl group with a difluoromethyl (

Mechanistic Foundations of Metabolic Evasion

The transition from a "magic methyl" to a "magic difluoromethyl" group is not merely a steric substitution; it fundamentally alters the electronic and conformational landscape of the pyridine scaffold. The causality behind the enhanced metabolic stability of 2-(difluoromethyl)pyridin-3-amine derivatives rests on three interconnected pillars:

A. Electronic Shielding and N-Oxidation Suppression

Pyridine nitrogens are highly susceptible to oxidation by flavin-containing monooxygenases (FMOs) and CYP450 enzymes. The introduction of the highly electronegative

B. C-H Bond Fortification

Benzylic and allylic methyl groups are classic sites for rapid CYP-mediated hydroxylation, leading to high intrinsic clearance. The carbon-hydrogen bond within a difluoromethyl group is significantly stronger and more sterically hindered than those in a standard methyl group. Biotransformation studies confirm that while demethylation is a rapid primary route of metabolism for methyl-pyridines, the

C. Intramolecular Hydrogen Bonding (IMHB)

The

CYP450 oxidation evasion: 2-methylpyridine vs. 2-(difluoromethyl)pyridin-3-amine derivatives.

Comparative Pharmacokinetic Profiling

To quantify the impact of the

Table 1: Comparative Metabolic Stability Parameters of Pyridine Substitutions

| Scaffold Modification | Target Potency (IC50 nM) | HLM Intrinsic Clearance (µL/min/mg) | Rat Hepatocyte | Primary Metabolic Liability |

| 2-Methylpyridine | > 1000 | > 150 | < 15 | Rapid C-H Oxidation / Demethylation |

| 2-Fluoropyridine | > 1000 | > 120 | < 20 | High Lipophilicity-Driven Clearance |

| 2-Methoxypyridine | < 250 | ~ 60 | ~ 45 | O-Demethylation |

| 2-(Difluoromethyl)pyridine | < 100 | < 25 | > 120 | Metabolically Stable (Shielded) |

Note: The 2-(difluoromethyl) substitution not only drastically reduces intrinsic clearance but often yields a concurrent boost in whole-blood target potency due to optimized lipophilic efficiency (LipE).

Experimental Protocol: Self-Validating In Vitro Metabolic Stability Assay

To accurately measure the metabolic stability of 2-(difluoromethyl)pyridin-3-amine derivatives, a rigorous, self-validating Human Liver Microsome (HLM) assay is required. The following protocol is engineered to ensure data integrity by embedding causal controls at every step.

Phase 1: Substrate & Matrix Preparation

-

Action: Prepare the test compound at a final incubation concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

Causality: Utilizing a 1 µM concentration ensures the substrate is well below the typical Michaelis-Menten constant (

). This forces the reaction into linear, first-order kinetics, which is a strict mathematical requirement for accurately calculating intrinsic clearance (

Phase 2: System Suitability & Self-Validation Setup

-

Action: Alongside the test compound, prepare three parallel control incubations:

-

Positive Control (High Clearance): Verapamil (Ensures microsomes are highly active).

-

Positive Control (Low Clearance): Warfarin (Validates the lower limit of detection for stable compounds).

-

Negative Control (Minus-NADPH): Test compound incubated without the NADPH regenerating system.

-

-

Causality: The Minus-NADPH control is the critical self-validating mechanism. If the difluoromethyl derivative degrades in this control, the instability is due to chemical degradation or non-CYP enzymatic hydrolysis (e.g., esterases), not CYP450 metabolism.

Phase 3: Incubation & Quenching

-

Action: Pre-incubate the substrate/HLM mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. At defined time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile (ACN) pre-spiked with an Internal Standard (IS).

-

Causality: Cold ACN instantaneously denatures the CYP enzymes, halting the reaction at the exact time point. The pre-spiked IS accounts for any volumetric errors during pipetting or matrix suppression effects during downstream mass spectrometry.

Phase 4: Data Acquisition & Calculation

-

Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life (

) using the slope of the natural log of the percentage of parent compound remaining versus time.

Step-by-step in vitro metabolic stability workflow using Human Liver Microsomes (HLMs).

Case Studies in Modern Therapeutics

The practical application of 2-(difluoromethyl)pyridin-3-amine and its analogs has been validated in several recent high-profile drug discovery campaigns:

-

IDO1 Inhibitors in Oncology: In the optimization of 2,3-disubstituted pyridine IDO1 inhibitors, researchers faced a severe metabolic liability with 4-pyridyl analogs containing a 3-methyl group. By swapping the methyl group for a difluoromethyl group, the team not only preserved cellular potency but drastically improved metabolic stability across human, rat, dog, and cynomolgus monkey hepatocytes, successfully lowering the

and extending the biological half-life[1]. -

LRRK2 Inhibitors for Parkinson's Disease: Achieving Central Nervous System (CNS) penetrance while maintaining metabolic stability is notoriously difficult. 2-(Difluoromethyl)pyridin-3-amine has been utilized as a critical synthetic intermediate in the development of LRRK2 kinase inhibitors. The difluoromethyl group provides the exact balance of lipophilicity required to cross the blood-brain barrier while shielding the molecule from rapid hepatic clearance, ensuring sustained therapeutic concentrations in the brain[4].

Conclusion

The 2-(difluoromethyl)pyridin-3-amine scaffold is far more than a simple structural variant; it is a highly engineered bioisostere designed to defeat the primary mechanisms of biological clearance. By leveraging its unique electronic withdrawing properties and capacity for intramolecular hydrogen bonding, drug developers can systematically rescue metabolically unstable chemotypes, paving the way for safer, longer-lasting, and more efficacious therapeutics.

References

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Pyridones in drug discovery: Recent advances Source: ResearchGate URL:[Link]

- WO2024108116A1 - Lrrk2 inhibitors and uses thereof Source: Google Patents URL

Sources

- 1. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google Patents [patents.google.com]

Literature review of 2-(Difluoromethyl)pyridin-3-amine in kinase inhibitor discovery

The Strategic Role of 2-(Difluoromethyl)pyridin-3-amine in Next-Generation Kinase Inhibitor Design

Executive Summary

The development of highly selective, brain-penetrant kinase inhibitors requires molecular scaffolds that perfectly balance target affinity, metabolic stability, and pharmacokinetic distribution. In recent years, 2-(Difluoromethyl)pyridin-3-amine (CAS: 1805301-57-8)[1] and its regioisomers have emerged as privileged building blocks in medicinal chemistry. By integrating a classic hinge-binding 3-aminopyridine core with a tunable difluoromethyl (

This technical guide explores the mechanistic rationale behind utilizing 2-(difluoromethyl)pyridin-3-amine, its specific application in targeting kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease[2], and the broader impact of the difluoromethyl-pyridin-amine pharmacophore in PI3K/mTOR oncology targets[3].

Mechanistic Rationale: The Causality of the Bioisostere

In kinase inhibitor design, the choice of peripheral substituents dictates the molecule's fate in vivo. Historically, medicinal chemists utilized methyl (

-

The

Liability: Highly susceptible to cytochrome P450-mediated oxidation, leading to poor metabolic half-lives. -

The

Liability: Highly electron-withdrawing and excessively lipophilic, often resulting in poor aqueous solubility, high plasma protein binding, and a lack of hydrogen-bond donor capacity.

The

Caption: SAR logic of 2-(Difluoromethyl)pyridin-3-amine in kinase hinge binding.

Key Applications in Kinase Inhibitor Discovery

LRRK2 Inhibition in Neurodegenerative Disease

Mutations in LRRK2 are a primary genetic driver of Parkinson's disease. Designing LRRK2 inhibitors requires strict criteria: high CNS penetrance, avoidance of off-target kinase toxicity, and high metabolic stability. Recent patent literature (e.g., WO2024108116A1) highlights the use of 6-chloro-2-(difluoromethyl)pyridin-3-amine as a core intermediate[2]. The

PI3K/mTOR Pathway Modulation

While the 2,3-isomer is heavily utilized in LRRK2, the structurally related 4-(difluoromethyl)pyridin-2-amine isomer has revolutionized PI3K/mTOR inhibitors[3]. The clinical candidate PQR309 (bimiralisib) originally utilized a

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by CF2H-pyridine derivatives.

Quantitative Data Summary

The substitution of standard alkyl or perfluoroalkyl groups with a difluoromethyl moiety yields measurable improvements in binding kinetics and stability.

Table 1: Comparative Profile of Pyridine-Amine Bioisosteres in Kinase Discovery

| Scaffold Motif | Primary Kinase Target | Binding Affinity / Potency | Key Physicochemical Advantage | Ref |

| 4-(Trifluoromethyl)pyridin-2-amine | PI3K / mTOR | Baseline lipophilicity | [6] | |

| 4-(Difluoromethyl)pyridin-2-amine | PI3K / mTOR | Enhanced mTOR affinity; improved solubility | [6] | |

| 6-Chloro-2-(difluoromethyl)pyridin-3-amine | LRRK2 | Sub-nanomolar | Optimal CNS penetration & H-bond donor capacity | [2] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow strict, self-validating protocols. Below is the optimized workflow for synthesizing the LRRK2 building block, 6-chloro-2-(difluoromethyl)pyridin-3-amine, adapted from recent patent methodologies[2].

Synthesis of 6-Chloro-2-(difluoromethyl)pyridin-3-amine

Causality of Reagent Selection: Diethylaminosulfur trifluoride (DAST) is selected for fluorination because it selectively converts aldehydes to gem-difluorides under mild conditions without over-fluorinating the pyridine ring. For the subsequent nitro reduction, Iron (Fe) powder with Ammonium Chloride (

Step 1: Fluorination (DAST)

-

Reaction: Dissolve 6-chloro-3-nitropyridine-2-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0°C.

-

Addition: Dropwise add DAST (1.3 eq). Self-Validation Check: The reaction mixture should transition from a red oil suspension to a homogeneous yellow solution.

-

Progression: Stir at 25°C for 2 hours. Quench carefully with

. Extract with DCM, dry over -

Purification: Flash chromatography (Silica, 0-2% EtOAc in petroleum ether) yields 6-chloro-2-(difluoromethyl)-3-nitropyridine.

-

Validation: LC-MS should show no

for the aldehyde.

Step 2: Chemoselective Reduction

-

Reaction: Dissolve the intermediate (1.0 eq) in a 3:1 mixture of Ethanol and

. -

Addition: Add

(5.0 eq) and Fe powder (5.0 eq). Heat the mixture to 80°C. -

Progression: Stir for 2-4 hours. Self-Validation Check: Monitor via TLC; the complete disappearance of the nitro-compound spot indicates successful reduction.

-

Workup: Filter hot through a Celite pad to remove iron salts. Concentrate the filtrate, extract with Ethyl Acetate, and wash with brine.

-

Validation: LC-MS confirms the product mass.

NMR will show the appearance of a broad singlet integrating for 2 protons (

Caption: Step-by-step synthetic workflow for 6-chloro-2-(difluoromethyl)pyridin-3-amine.

In Vitro Kinase Validation (ADP-Glo Assay)

To validate the synthesized inhibitor derived from the 2-(difluoromethyl)pyridin-3-amine core, an ADP-Glo™ Kinase Assay is utilized.

-

Preparation: Incubate recombinant LRRK2 enzyme with the synthesized inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature. -

Reaction: Initiate the kinase reaction by adding ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes.

-

Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

-

Validation: Measure luminescence. The signal is directly proportional to ADP concentration (kinase activity). Calculate the

using a 4-parameter logistic curve fit.

Conclusion

The strategic incorporation of 2-(difluoromethyl)pyridin-3-amine into kinase inhibitor scaffolds represents a masterclass in bioisosteric replacement. By capitalizing on the unique hydrogen-bonding geometry and metabolic resilience of the

References

-

Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters. URL:[Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. URL:[Link]

- LRRK2 Inhibitors and Uses Thereof (WO2024108116A1). Google Patents.

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. AIR Unimi. URL: [Link]

-

Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. PMC (National Institutes of Health). URL:[Link]

Sources

- 1. 2-(Difluoromethyl)pyridin-3-amine | CymitQuimica [cymitquimica.com]

- 2. WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electronic Effects of 2-Difluoromethyl Substitution on Pyridin-3-amine Basicity

Abstract

In medicinal chemistry, the modulation of a molecule's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Basicity, quantified by the pKa of the conjugate acid, is a critical parameter that governs a compound's solubility, membrane permeability, and potential for off-target interactions. This technical guide provides an in-depth analysis of the electronic impact of substituting a difluoromethyl (CHF2) group at the 2-position of the pyridin-3-amine scaffold. We will explore the potent inductive effects of the CHF2 group, experimentally validate its influence on pKa, and discuss the profound implications of this substitution for drug development professionals. Through a combination of theoretical principles, practical experimental protocols, and data-driven insights, this document serves as a comprehensive resource for researchers and scientists in the field.

Introduction: The Central Role of Pyridine Basicity in Drug Design

The pyridine ring is a privileged scaffold in modern drug discovery, present in numerous marketed therapeutics. Its nitrogen atom imparts basicity, a property that is fundamental to a molecule's behavior in a biological system. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base.[1] The protonation state of a drug at physiological pH (≈7.4) dictates its charge, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The strategic introduction of fluorine-containing substituents has become a cornerstone of contemporary drug design.[2] Fluorine, being the most electronegative element, exerts powerful electronic effects that can be leveraged to fine-tune a molecule's properties.[2][3] The difluoromethyl (CHF2) group, in particular, offers a unique combination of electronic and steric properties. It is a strong electron-withdrawing group primarily through a negative inductive effect (-I) and can also participate in hydrogen bonding, acting as a lipophilic hydrogen bond donor.[4]

This guide will dissect the specific consequences of placing a CHF2 group at the 2-position of pyridin-3-amine, a common building block in pharmaceutical research. We will demonstrate how this substitution dramatically reduces the basicity of the pyridine nitrogen and provide the experimental framework to quantify this effect.

Foundational Principles: Basicity of Pyridin-3-amine

In the pyridin-3-amine molecule, two nitrogen atoms can act as bases: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. The lone pair of electrons on the ring nitrogen resides in an sp2 hybrid orbital, outside the aromatic π-system, making it readily available for protonation.[5] In contrast, the lone pair on the exocyclic amino group can be partially delocalized into the aromatic ring, which reduces its basicity relative to a typical alkylamine.[6]

Consequently, the ring nitrogen is the more basic center. Protonation occurs preferentially at this position. The experimentally measured pKa of pyridin-3-amine's conjugate acid is approximately 6.04, which is slightly higher than that of pyridine itself (pKa ≈ 5.25), due to the electron-donating nature of the amino group at the 3-position.[5][7] Our analysis will therefore focus on the electronic effects on the basicity of this endocyclic nitrogen.

The Electronic Signature of the Difluoromethyl Group

To predict the effect of the 2-CHF2 substituent, we must first understand its inherent electronic properties.

-

Inductive Effect (-I): With two highly electronegative fluorine atoms, the CHF2 group is a potent electron-withdrawing group. It pulls electron density away from the pyridine ring through the sigma bond framework. This effect is strongest at the adjacent (ortho) position and diminishes with distance.[8]

-

Resonance Effect: The resonance effect of fluorinated alkyl groups is generally considered weak and is significantly outweighed by the powerful inductive effect.[9]

The Hammett constants (σ) provide a quantitative measure of a substituent's electronic influence. A positive value indicates an electron-withdrawing character.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -H | 0.00 | 0.00 |

| -CH3 | -0.17 | -0.07 |

| -CHF2 | 0.35 | 0.30 (Calculated) |

| -CF3 | 0.54 | 0.43 |

| -NO2 | 0.78 | 0.71 |

| Data sourced from established chemical literature.[10][11][12][13] |

The positive σ values for the CHF2 group confirm its strong electron-withdrawing nature, intermediate between the well-known trifluoromethyl (-CF3) and nitro (-NO2) groups.

Mechanistic Analysis: Impact of 2-CHF2 Substitution

Placing the strongly electron-withdrawing CHF2 group at the 2-position of pyridin-3-amine has a direct and significant impact on the basicity of the ring nitrogen.

The -I effect of the CHF2 group withdraws electron density from the entire aromatic ring. This reduction in electron density is particularly pronounced at the nitrogen atom, making its lone pair less available to accept a proton. Furthermore, this electron withdrawal destabilizes the resulting positively charged pyridinium conjugate acid, shifting the equilibrium away from the protonated form and thus lowering the basicity.

Caption: Inductive withdrawal by the 2-CHF2 group reduces electron density on the pyridine nitrogen, lowering basicity.

This leads to a clear prediction: the pKa of 2-difluoromethylpyridin-3-amine will be substantially lower than that of the parent pyridin-3-amine.

Experimental Protocol: Spectrophotometric pKa Determination

To validate our theoretical analysis, the pKa must be determined experimentally. UV-Vis spectrophotometry is a robust method for compounds whose absorbance spectrum changes upon protonation.[14]

Workflow for pKa Determination

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. guidechem.com [guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 12. web.viu.ca [web.viu.ca]

- 13. homepages.bluffton.edu [homepages.bluffton.edu]

- 14. apps.dtic.mil [apps.dtic.mil]

2-(Difluoromethyl)pyridin-3-amine: Chemical Identifiers, Physicochemical Profiling, and Applications in Kinase Inhibitor Development

An in-depth technical whitepaper on 2-(Difluoromethyl)pyridin-3-amine , detailing its chemical identity, structural causality, and advanced applications in kinase inhibitor development.

Prepared by: Senior Application Scientist, Drug Discovery & Synthetic Methodology Target Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 2-(Difluoromethyl)pyridin-3-amine (CAS: 1805301-57-8) has emerged as a highly privileged building block in the synthesis of targeted therapeutics, most notably in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for neurodegenerative diseases[1].

This technical guide provides a rigorous breakdown of its chemical identifiers, the physicochemical causality behind its reactivity, and validated experimental protocols for its integration into complex drug scaffolds.

Chemical Identification and Structural Parameters

Accurate chemical identification is the foundation of reproducible research. The difluoromethyl (

Table 1: Core Chemical Identifiers & Properties

| Parameter | Value / Descriptor |

| Chemical Name | 2-(Difluoromethyl)pyridin-3-amine |

| CAS Registry Number | 1805301-57-8[2] |

| Molecular Formula | |

| Molecular Weight | 144.12 g/mol |

| SMILES | NC1=CC=CN=C1C(F)F |

| InChI | InChI=1S/C6H6F2N2/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H,9H2 |

| InChIKey | FJSPSQKFSBPWNK-UHFFFAOYSA-N |

| MDL Number | MFCD25476530[3] |

| Purity Standard |

Table 2: Safety & Handling Parameters (GHS)

| Hazard Category | Code | Description |

| Signal Word | Warning | Requires standard PPE (gloves, goggles, fume hood). |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation. |

| Precautionary | P261, P305+P351+P338 | Avoid breathing dust/fumes; Rinse eyes cautiously with water. |

Structural Causality: The Role of the Motif

As an application scientist, I emphasize that we do not select building blocks arbitrarily. The inclusion of the

-

Lipophilic Hydrogen Bond Donor/Acceptor: Unlike a trifluoromethyl (

) group, the -

pKa Modulation: The strong electron-withdrawing nature of the

group via inductive effects significantly lowers the pKa of the pyridine nitrogen. This prevents off-target hERG channel blocking (a common liability in basic amines) and enhances membrane permeability. -

Nucleophilic Deactivation: The 3-amino group is electronically deactivated by both the pyridine ring and the

group. This requires specialized catalytic systems for cross-coupling (detailed in Section 5) but results in a highly stable, non-reactive aniline-like moiety in the final drug molecule.

Application in Drug Development: LRRK2 Inhibition

Hyperactivation of LRRK2 is a major genetic driver of familial Parkinson's disease. The kinase phosphorylates Rab GTPases, leading to lysosomal dysfunction and subsequent neurodegeneration.

2-(Difluoromethyl)pyridin-3-amine is utilized as a core hinge-binding scaffold in next-generation LRRK2 inhibitors (e.g., patent WO2024108116A1)[1]. The amine nitrogen and the pyridine nitrogen form a crucial bidentate hydrogen-bonding network with the kinase hinge backbone, while the

Fig 1: LRRK2 Pathogenic Cascade and Intervention Point via CHF2-Pyridine Scaffold.

Experimental Protocols & Workflows

Because the 3-amino group is electronically deactivated and sterically hindered by the ortho-

Protocol: Buchwald-Hartwig Cross-Coupling of 2-(Difluoromethyl)pyridin-3-amine

Scientific Rationale for Reagent Selection:

-

Catalyst/Ligand:

with Xantphos . Xantphos provides a wide bite angle ( -

Base:

. We deliberately avoid strong bases like

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or a sealed reaction vial. Purge with high-purity Argon for 15 minutes.

-

Reagent Loading: Add 2-(Difluoromethyl)pyridin-3-amine (1.0 equiv, typically 1.0 mmol), the target Aryl Halide (1.2 equiv),

(0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous -

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas the suspension via three freeze-pump-thaw cycles to ensure zero oxygen interference (critical for Pd(0) stability).

-

Thermal Activation: Heat the reaction mixture to 95°C for 12–16 hours. Monitor progression via LC-MS. The conversion should be

before cooling. -

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled secondary amine.

Fig 2: Optimized Buchwald-Hartwig Amination Workflow for Deactivated Aminopyridines.

Conclusion

2-(Difluoromethyl)pyridin-3-amine (CAS: 1805301-57-8) is far more than a simple building block; it is a highly engineered chemical tool. By understanding the inductive effects of the

References

- Google Patents. "WO2024108116A1 - Lrrk2 inhibitors and uses thereof." WIPO (PCT).

-

BLDpharm. "2-(Difluoromethyl)pyridin-3-amine | BD00757735." BLD Pharmatech. Available at:[Link]

Sources

An In-depth Technical Guide to Pharmacophore Modeling Using 2-(Difluoromethyl)pyridin-3-amine Scaffolds

Abstract

The strategic integration of fluorine-containing moieties has become a pivotal strategy in modern drug discovery. Among these, the 2-(difluoromethyl)pyridin-3-amine scaffold has garnered significant attention due to its unique physicochemical properties that can enhance a molecule's therapeutic potential. This guide provides a comprehensive, in-depth exploration of pharmacophore modeling centered on this promising scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful computational technique to accelerate the discovery of novel therapeutics. We will delve into the theoretical underpinnings of pharmacophore modeling, the distinct advantages conferred by the difluoromethyl group, and a detailed, step-by-step workflow for building and validating robust pharmacophore models.

Introduction: The Intersection of Fluorine Chemistry and Computational Drug Design

The journey of a drug from concept to clinic is arduous and resource-intensive. Computational methods, particularly pharmacophore modeling, have emerged as indispensable tools to rationalize and expedite this process.[1][2] A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target.[3] By identifying this "molecular fingerprint," researchers can efficiently screen vast compound libraries to identify novel candidates with a higher probability of biological activity.[2][4]

This guide focuses on the application of pharmacophore modeling to a specific, high-value chemical scaffold: 2-(difluoromethyl)pyridin-3-amine. The pyridine ring is a prevalent structural motif in numerous approved drugs, and its derivatives are of significant interest in medicinal chemistry.[5] The incorporation of a difluoromethyl (-CF2H) group introduces a unique set of properties that can profoundly influence a molecule's biological profile.[6][7]

The Strategic Advantage of the 2-(Difluoromethyl)pyridin-3-amine Scaffold

The difluoromethyl group is not merely a passive substituent; it actively modulates a molecule's properties in several ways that are highly advantageous for drug design.

Bioisosteric Replacement and Enhanced Target Affinity

The -CF2H group can act as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[6][7] This is due to its capacity to act as a weak hydrogen bond donor through its acidic proton.[6][8] This ability to maintain or even enhance hydrogen bonding interactions can lead to improved binding affinity and specificity for the target protein.[7][8]

Improved Metabolic Stability and Pharmacokinetics

A major hurdle in drug development is overcoming rapid metabolic degradation. The strong carbon-fluorine bonds in the difluoromethyl group are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[9] Replacing a metabolically vulnerable group with a -CF2H moiety can block metabolic "hotspots," leading to a longer plasma half-life and improved bioavailability.[9]

Modulation of Physicochemical Properties

The introduction of the -CF2H group alters key physicochemical parameters such as lipophilicity (logP), pKa, and dipole moment.[6] While it generally increases lipophilicity, the effect is less pronounced than that of the more common trifluoromethyl (-OCF3) group, offering a more nuanced tool for optimizing a drug candidate's solubility and permeability.[8][9]

A Step-by-Step Guide to Pharmacophore Modeling

This section outlines a detailed workflow for developing and validating a pharmacophore model based on a set of active compounds containing the 2-(difluoromethyl)pyridin-3-amine scaffold. We will primarily focus on a ligand-based approach, which is applicable when the 3D structure of the target protein is unknown.[4][10]

Workflow Overview

The overall process can be visualized as a logical progression from data preparation to model application.

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Phase 1: Preparation

Protocol 1: Ligand Set Preparation and Conformational Analysis

-

Assemble a Training Set: Compile a structurally diverse set of molecules containing the 2-(difluoromethyl)pyridin-3-amine scaffold with known biological activity against the target of interest. Include both highly active and moderately active compounds.

-

Assemble a Test Set: Create a separate dataset of active and inactive compounds that were not used in the training set. This set is crucial for external validation.[10]

-

Generate 3D Conformers: For each molecule in the training and test sets, generate a representative ensemble of low-energy 3D conformations. This step is critical as it explores the possible shapes the molecule can adopt to bind to the target.[10]

-

Rationale: The bioactive conformation of a ligand is often not its lowest energy state in solution. A thorough conformational search increases the likelihood of identifying the correct binding pose.

-

Phase 2: Model Generation

Protocol 2: Feature Identification and Hypothesis Generation

-

Identify Pharmacophoric Features: Define the key chemical features present in the training set molecules. For the 2-(difluoromethyl)pyridin-3-amine scaffold, these will likely include:

-

Hydrogen Bond Acceptor (from the pyridine nitrogen)

-

Hydrogen Bond Donor (from the amine group and the -CF2H group)

-

Aromatic Ring (the pyridine ring)

-

Hydrophobic features (from other substituents)

-

-

Align Molecules: Superimpose the conformers of the active molecules in the training set based on their common pharmacophoric features.[10]

-

Generate Hypotheses: Based on the alignment, generate a set of pharmacophore hypotheses. Each hypothesis will consist of a specific 3D arrangement of features. Software like Discovery Studio, LigandScout, or Phase can automate this process.[11][12][13]

-

Rationale: The goal is to find a common spatial arrangement of features that is present in all active molecules but absent in inactive ones.

-

Phase 3: Validation and Refinement

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[10]

Protocol 3: Model Validation

-

Internal Validation: Assess the ability of each hypothesis to correctly identify the active molecules within the training set. Methods like leave-one-out cross-validation can be employed.[10]

-

External Validation: This is a more rigorous test of the model's predictive power.[10] Screen the external test set (containing both actives and inactives) against the generated pharmacophore models.

-

Calculate Validation Metrics: Evaluate the performance of the models using metrics such as:

-

Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding active compounds compared to a random selection.[1]

-

Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate, providing a comprehensive view of the model's performance. The Area Under the Curve (AUC) is a key metric.[1]

-

Table 1: Hypothetical Pharmacophore Model Validation Metrics

| Model ID | Training Set Fit Score | Test Set Actives Identified (%) | Test Set Inactives Identified (%) | Enrichment Factor (Top 1%) |

| PM-01 | 0.92 | 95 | 85 | 18.5 |

| PM-02 | 0.88 | 90 | 88 | 15.2 |

| PM-03 | 0.95 | 85 | 92 | 12.8 |

-

Model Refinement: Based on the validation results, the best-performing model is selected. It may be necessary to refine the model by adjusting feature definitions or adding excluded volumes to represent regions of steric hindrance.[14]

Phase 4: Application

Once a validated pharmacophore model is established, it can be used for several applications in drug discovery.

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large databases of commercially available or proprietary compounds to identify potential hits.[4]

Caption: Virtual screening workflow using a validated pharmacophore model.

Lead Optimization: The model can guide the modification of existing lead compounds to improve their potency and selectivity.[4] By understanding the key interactions required for activity, chemists can make more informed decisions about which analogs to synthesize.

Conclusion and Future Perspectives

Pharmacophore modeling, when applied to high-value scaffolds like 2-(difluoromethyl)pyridin-3-amine, is a powerful strategy in modern drug discovery. The unique properties of the difluoromethyl group, including its ability to act as a hydrogen bond donor and enhance metabolic stability, make it a valuable component in the design of novel therapeutics.[6][7] The systematic workflow presented in this guide provides a robust framework for developing and validating predictive pharmacophore models.

The integration of artificial intelligence and machine learning with pharmacophore-based methods is an exciting area of future development that promises to further enhance predictive performance and accelerate the discovery of new chemical entities.[3] As our understanding of molecular recognition deepens, so too will the sophistication and utility of these indispensable computational tools.

References

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Vertex AI Search.

- Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2026, March 4). Fiveable.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.). Benchchem.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (2022, December 13). PMC.

- Chemists develop New method for introducing fluorinated components into molecules. (2024, May 16). EurekAlert!.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (n.d.). PMC.

- DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC. (n.d.). PMC.

- 7 – Pharmacophore Modeling, Virtual Screening, and Customized Development. (2026, February 9). Search Alien.

- Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). PMC.

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). Journal of Advanced Pharmaceutical Sciences.

- Pharmacophore Construction Using Discovery Studio - CD ComputaBio. (n.d.). CD ComputaBio.

- Applications and Limitations of Pharmacophore Modeling. (n.d.). LinkedIn.

- How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate.

- Phase | Schrödinger. (n.d.). Schrödinger.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Dovepress.

- Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers.

Sources

- 1. aast.edu [aast.edu]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 4. One moment, please... [drugdiscoverypro.com]

- 5. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 12. researchgate.net [researchgate.net]

- 13. schrodinger.com [schrodinger.com]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of the amino group in 2-(Difluoromethyl)pyridin-3-amine

Reactivity Profile and Synthetic Utility of 2-(Difluoromethyl)pyridin-3-amine: A Technical Guide

Executive Summary & Electronic Profiling

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group (-CF

The pyridine nitrogen intrinsically withdraws electron density from the ring via resonance and inductive effects. The addition of the 2-CF

Table 1: Comparative Electronic Properties & Reactivity

| Compound | Estimated pK